molecular formula C18H20N2O3 B11563524 N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide

N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide

Cat. No.: B11563524
M. Wt: 312.4 g/mol
InChI Key: FKHMLYQIFRASIA-CPNJWEJPSA-N
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Description

N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide is an organic compound known for its potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazide functional group attached to a phenylacetyl moiety and a 2,4-dimethoxyphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide typically involves the condensation of 2,4-dimethoxybenzaldehyde with phenylacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated for several hours until the desired product is formed. The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its hydrazide group can form covalent bonds with specific amino acid residues in proteins.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Uniqueness: N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form covalent bonds with biological targets sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-phenylacetamide

InChI

InChI=1S/C18H20N2O3/c1-13(16-10-9-15(22-2)12-17(16)23-3)19-20-18(21)11-14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3,(H,20,21)/b19-13+

InChI Key

FKHMLYQIFRASIA-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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